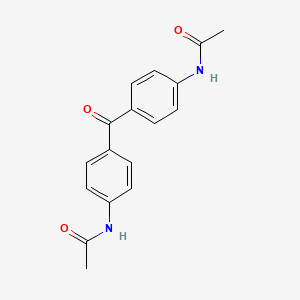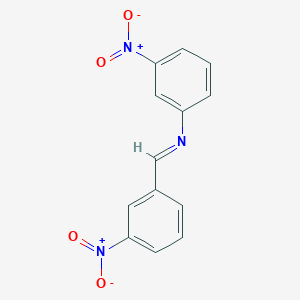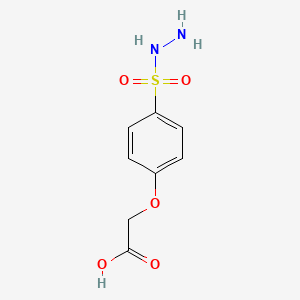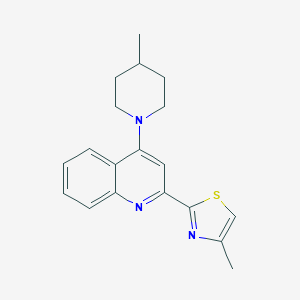
alpha-(4-Chloro-3-nitroanilino)-P-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(4-Chloro-3-nitroanilino)-P-cresol is an organic compound that features a chloro and nitro group attached to an aniline moiety, which is further linked to a cresol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chloro-3-nitroanilino)-P-cresol typically involves the nitration of 4-chloroaniline followed by coupling with P-cresol. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and subsequent coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(4-Chloro-3-nitroanilino)-P-cresol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Alpha-(4-Chloro-3-nitroanilino)-P-cresol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of alpha-(4-Chloro-3-nitroanilino)-P-cresol involves its interaction with specific molecular targets and pathways. The nitro and chloro groups can participate in redox reactions, influencing cellular processes and potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with biological molecules is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-nitroaniline: Shares the chloro and nitro groups but lacks the cresol moiety.
3,4-Dichloro-2-nitroaniline: Contains additional chloro groups, leading to different reactivity and applications.
4-Iodo-3-nitroaniline: Features an iodine atom instead of chlorine, affecting its chemical properties.
Uniqueness
Alpha-(4-Chloro-3-nitroanilino)-P-cresol is unique due to its combination of functional groups and the presence of the cresol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
196935-04-3 |
|---|---|
Molekularformel |
C13H11ClN2O3 |
Molekulargewicht |
278.69 g/mol |
IUPAC-Name |
4-[(4-chloro-3-nitroanilino)methyl]phenol |
InChI |
InChI=1S/C13H11ClN2O3/c14-12-6-3-10(7-13(12)16(18)19)15-8-9-1-4-11(17)5-2-9/h1-7,15,17H,8H2 |
InChI-Schlüssel |
POCLXGTTWPFNMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide](/img/structure/B11958459.png)













